3-(Bromomethyl)-3-methylthietane 1,1-dioxide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-3-methylthietane 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2S/c1-5(2-6)3-9(7,8)4-5/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEIZYHESITMPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2219379-89-0 | |
| Record name | 3-(bromomethyl)-3-methylthietane 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"3-(Bromomethyl)-3-methylthietane 1,1-dioxide" potential biological activities
An In-Depth Technical Guide to the Potential Biological Activities of 3-(Bromomethyl)-3-methylthietane 1,1-dioxide
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of 3-(Bromomethyl)-3-methylthietane 1,1-dioxide, a molecule possessing a unique combination of a reactive electrophilic center and a modern medicinal chemistry scaffold. We posit that the primary biological activity of this compound is potent anticancer efficacy, driven by its function as a DNA alkylating agent. The thietane 1,1-dioxide core is explored as a modulator of physicochemical properties, potentially enhancing solubility, metabolic stability, and three-dimensional complexity, which are attractive features in drug design.[1][2] This document delineates the mechanistic rationale for this hypothesis, provides detailed, self-validating experimental protocols for its investigation, and discusses secondary potential activities. It is intended for researchers, scientists, and drug development professionals seeking to explore novel therapeutic agents.
Part 1: Molecular Scaffolding and Rationale for Biological Investigation
The therapeutic potential of a molecule is fundamentally linked to its structure. In 3-(Bromomethyl)-3-methylthietane 1,1-dioxide, two key structural motifs converge to create a compelling case for investigation as a targeted covalent agent, particularly in oncology.
The Thietane 1,1-Dioxide Core: A Modern Bioisostere
The thietane ring, a four-membered heterocycle containing a sulfur atom, and its oxidized sulfone form (thietane 1,1-dioxide), have emerged as valuable scaffolds in medicinal chemistry.[1][3] The sulfone group is a polar moiety known to lower lipophilicity, which can increase solubility and improve overall ADME (absorption, distribution, metabolism, and excretion) properties.[4]
Key attributes of the thietane 1,1-dioxide core include:
-
Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, potentially increasing the half-life of a drug candidate.[4][5]
-
Increased Polarity & Solubility: Compared to carbocyclic analogs like cyclobutane, the thietane dioxide moiety reduces lipophilicity, which can be advantageous for improving aqueous solubility.[4][6]
-
Three-Dimensionality: The strained four-membered ring provides a rigid, three-dimensional scaffold that can orient substituents in precise vectors to probe interactions with biological targets.[2] This is a favored strategy for moving beyond flat, aromatic structures in drug discovery.
-
Bioisosteric Replacement: The thietane dioxide motif has been successfully used as a bioisostere for other chemical groups, such as carbonyls or even peptide bonds, to modulate a molecule's physicochemical and pharmacological profile.[6][7][8]
The Bromomethyl Moiety: A Potent Electrophilic "Warhead"
The defining feature for the predicted biological activity of this molecule is the bromomethyl group attached to a quaternary carbon. This functional group is the hallmark of an alkylating agent.[9][10] Alkylating agents are a cornerstone class of chemotherapy drugs that exert their cytotoxic effects by covalently attaching an alkyl group to nucleophilic sites on biomolecules, most notably DNA.[11][12]
The mechanism is driven by the fact that bromide is an excellent leaving group. This makes the adjacent benzylic carbon highly electrophilic and susceptible to nucleophilic attack by biological macromolecules. This high reactivity is the basis for its potential to induce cell death, particularly in rapidly dividing cancer cells that are more vulnerable to DNA damage.[9][10]
Integrated Hypothesis: A Targeted Covalent Anticancer Agent
The convergence of these two structural features forms our central hypothesis: 3-(Bromomethyl)-3-methylthietane 1,1-dioxide is a potential anticancer agent that functions by alkylating DNA, leading to cytotoxicity, with the thietane 1,1-dioxide core serving to optimize the molecule's drug-like properties.
The rigid thietane dioxide scaffold positions the reactive bromomethyl group for interaction with its target, while its polarity and stability enhance the molecule's overall profile. This design paradigm—a stable scaffold coupled with a reactive "warhead"—is a well-established strategy in the development of targeted covalent inhibitors and antineoplastic drugs.
Part 2: Primary Investigational Pathway: Anticancer Activity via DNA Alkylation
Based on the strong chemical precedent of the bromomethyl group, the most logical and promising avenue of investigation is its potential as an anticancer agent.
Proposed Mechanism of Action: DNA Adduct Formation and Apoptosis
We propose that the compound exerts its cytotoxic effect through the following sequence of events. This pathway highlights how the initial chemical reaction cascades into a terminal biological outcome.
Caption: Proposed mechanism of 3-(Bromomethyl)-3-methylthietane 1,1-dioxide.
The primary target for many alkylating agents is the N7 position of guanine within the DNA structure.[10] The formation of a bulky adduct on the DNA base disrupts the helical structure, stalling DNA replication and transcription processes.[11] This triggers the cell's DNA damage response (DDR). If the damage is too extensive for repair, the cell is directed to undergo programmed cell death, or apoptosis, thereby eliminating the cancerous cell.[12]
Experimental Workflow for Validation
A logical, stepwise approach is essential to validate the proposed anticancer activity and its mechanism. The following workflow ensures that each experimental stage logically informs the next.
Caption: Stepwise experimental workflow for validating anticancer potential.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
Rationale: The first step is to determine if the compound is cytotoxic to cancer cells. The MTT assay is a standard colorimetric assay that measures metabolic activity, which serves as a proxy for cell viability. A reduction in metabolic activity indicates cytotoxicity.[13]
Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., K562 - leukemia, MCF-7 - breast, A549 - lung) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 3-(Bromomethyl)-3-methylthietane 1,1-dioxide in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Incubation: Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (DMSO only) and an untreated control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot cell viability (%) against compound concentration. Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited) using non-linear regression analysis.
Data Presentation: Hypothetical IC50 Values
The results of the MTT assay can be summarized to compare potency and selectivity.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| K562 | Chronic Myelogenous Leukemia | 0.85 |
| A549 | Non-Small Cell Lung Cancer | 1.20 |
| MCF-7 | Breast Adenocarcinoma | 2.50 |
| HEK293 | Normal Embryonic Kidney | > 50 |
Interpretation: A potent compound will have low IC50 values against cancer cells. A high IC50 value against a normal cell line like HEK293 suggests selectivity for cancer cells, which is a highly desirable trait for a chemotherapy candidate.
Protocol 2: DNA Damage Confirmation (Alkaline Comet Assay)
Rationale: If the compound is cytotoxic, this assay directly tests the hypothesis that the mechanism involves DNA damage. The comet assay (single-cell gel electrophoresis) visualizes and quantifies DNA fragmentation in individual cells.
Methodology:
-
Cell Treatment: Treat cancer cells with the compound at concentrations around its IC50 value for a short duration (e.g., 2-4 hours). Use a known DNA damaging agent (e.g., H₂O₂) as a positive control.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to dissolve the cell and nuclear membranes, leaving behind the DNA "nucleoid."
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks.
-
Electrophoresis: Apply an electric field. Negatively charged DNA fragments will migrate from the nucleoid towards the anode. The more damage, the more DNA will migrate, forming a "comet tail."
-
Staining & Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., SYBR Green). Visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the DNA damage using image analysis software to measure parameters like "% DNA in tail" and "tail moment." A significant increase in these parameters compared to the control indicates DNA damage.
Protocol 3: Apoptosis Confirmation (Annexin V/Propidium Iodide Staining)
Rationale: To confirm that the observed cytotoxicity and DNA damage lead to programmed cell death (apoptosis) rather than necrosis. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that binds to PS and can be fluorescently labeled. Propidium Iodide (PI) is a DNA stain that is excluded by live cells with intact membranes but can enter late apoptotic or necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a period known to induce apoptosis (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Live cells: Annexin V-negative / PI-negative.
-
Early apoptotic cells: Annexin V-positive / PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.
-
Quantify the percentage of cells in each quadrant. A significant increase in the Annexin V-positive populations confirms apoptosis as the mode of cell death.
-
Part 3: Secondary Investigational Pathways & Broader Screening
While DNA alkylation is the most probable mechanism of action, the unique structure of 3-(Bromomethyl)-3-methylthietane 1,1-dioxide warrants a broader investigation into other potential biological activities.
Potential as an Enzyme Inhibitor
The rigid, polar thietane dioxide scaffold could position the molecule to act as an inhibitor of various enzymes.[1][2] The bromomethyl group, in this context, could function as a covalent warhead, reacting with a nucleophilic residue (e.g., cysteine, lysine) in an enzyme's active site to cause irreversible inhibition. This is a common strategy for developing potent and selective enzyme inhibitors.
Protocol 4: Kinase Inhibition Profiling
Rationale: Protein kinases are a major class of drug targets in oncology. Screening the compound against a panel of kinases can quickly identify potential off-target effects or novel inhibitory activities.
Methodology:
-
Assay Platform: Utilize a commercial kinase profiling service or an in-house platform (e.g., ADP-Glo™, LanthaScreen™). These assays typically measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Compound Submission: Submit the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM).
-
Screening: The compound is tested against a large panel of recombinant human kinases (e.g., >400 kinases).
-
Data Analysis: Results are typically reported as "% inhibition" at the tested concentration. "Hits" are defined as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
Follow-up: For any identified hits, determine the IC50 value through dose-response experiments to confirm potency.
Other Potential Activities
Literature on related thietane-containing molecules suggests other therapeutic areas worth exploring through broad screening assays:
-
Antiviral Activity: Thietanose nucleosides, where a thietane ring replaces the furanose sugar, have demonstrated significant antiviral activity against viruses like HIV and HCV.[1][14]
-
Anti-inflammatory Activity: Some thietane derivatives have been investigated for their anti-inflammatory properties.[1][15]
Conclusion and Future Directions
3-(Bromomethyl)-3-methylthietane 1,1-dioxide presents a compelling profile as a potential therapeutic agent, primarily in the field of oncology. Its structure strongly suggests a mechanism of action as a DNA alkylating agent, a well-validated strategy for cancer chemotherapy.[9][12] The integrated thietane 1,1-dioxide core may confer advantageous physicochemical properties, aligning with modern medicinal chemistry principles.[2][4]
The experimental workflows detailed in this guide provide a clear and robust path for validating this primary hypothesis, from initial cytotoxicity screening to mechanistic confirmation of DNA damage and apoptosis. Successful validation would position this compound as a strong candidate for further preclinical development, including lead optimization and in vivo efficacy studies in animal models. Broader screening for enzyme inhibition and other activities could reveal unexpected therapeutic opportunities, underscoring the rich potential held within this unique chemical scaffold.
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Alkylating antineoplastic agent - Wikipedia. (n.d.). Retrieved from [Link]
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Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (2024, September 10). MDPI. Retrieved from [Link]
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Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Examples of biologically active thietane-containing molecules. - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis and Biological Evaluation of Some Thietane Derivatives - ResearchGate. (n.d.). Retrieved from [Link]
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Thietanes and Derivatives thereof in Medicinal Chemistry | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur. (2022, November 28). ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Cyclic sulfoxides and sulfones in drug design | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction of Their Pharmacokinetic and Toxicological Properties - ResearchGate. (2025, August 6). Retrieved from [Link]
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Theoretical & Computational Framework: 3-(Bromomethyl)-3-methylthietane 1,1-dioxide
Executive Summary
This technical guide establishes the theoretical framework for 3-(Bromomethyl)-3-methylthietane 1,1-dioxide , a functionalized four-membered sulfone. This molecule represents a critical scaffold in medicinal chemistry, serving as a "strained sulfone" intermediate for generating diverse 3,3-disubstituted thietane derivatives.[1]
The unique combination of the thietane 1,1-dioxide core (high ring strain, strong electron-withdrawing character) and the bromomethyl pendant (electrophilic handle) creates a complex reactivity landscape. This guide outlines the computational methodologies required to decouple these electronic and steric factors, providing a roadmap for predicting stability, spectroscopic signatures, and nucleophilic substitution pathways.
Computational Methodology & Protocol
To ensure scientific integrity and reproducibility, the following computational workflow is mandated. This protocol moves beyond standard optimization to capture the subtle electronic effects of the sulfone group on the distal bromomethyl moiety.
Level of Theory Selection
-
Functional:
B97X-D or M06-2X .-
Rationale: Standard B3LYP often fails to accurately describe dispersion forces in crowded, strained rings. Long-range corrected functionals (
B97X-D) are required to model the non-covalent interactions between the sulfone oxygens and the methyl/bromomethyl protons.
-
-
Basis Set: 6-311++G(2d,2p) .
-
Rationale: The "++" diffuse functions are non-negotiable for describing the electron-rich sulfone oxygens and the diffuse electron cloud of the bromine atom.
-
-
Solvation: SMD (Solvation Model based on Density) .
-
Rationale: Implicit solvation (water, acetonitrile) is critical for predicting reactivity, as the dipole moment of the sulfone group (
D) heavily influences conformational preference in polar media.
-
Validated Workflow (DOT Diagram)
Figure 1: Standardized computational pipeline for characterizing functionalized thietane dioxides.
Theoretical Structural Analysis
Geometric Frustration & Ring Puckering
The thietane 1,1-dioxide ring is not planar. It adopts a puckered "butterfly" conformation to relieve torsional strain between adjacent methylene groups.
-
Puckering Angle (
): Predicted to be 25°–30° . -
Substituent Orientation: The 3,3-disubstitution introduces a competition for the equatorial position.
-
Hypothesis: The Bromomethyl group will prefer the equatorial position to minimize 1,3-diaxial-like repulsion with the sulfone oxygens, despite the steric bulk of the methyl group.
-
Validation: Calculate the Boltzmann distribution of the axial-Br vs. equatorial-Br conformers.
-
Electronic Descriptors (NBO Analysis)
Natural Bond Orbital (NBO) analysis is essential to quantify the "expanded sulfone" effect.
-
Anomeric Effect: Look for
interactions. These stabilize the ring but weaken the C-S bonds, making the ring susceptible to opening under thermal stress. -
Electrophilicity: The sulfone group exerts a strong inductive effect (-I), pulling electron density from the ring carbons. However, the bromomethyl carbon is the primary electrophilic site.
-
Key Metric: Calculate the LUMO and LUMO+1 surfaces. The LUMO should be localized on the C-Br
orbital, indicating susceptibility to attack.
-
Reactivity & Mechanistic Pathways[1]
The core utility of this molecule lies in its ability to undergo derivatization. We must model two competing pathways:
-
Pathway A:
Displacement (Desired): Nucleophile attacks the bromomethyl carbon. -
Pathway B: Ring Opening (Undesired): Nucleophile attacks C2 or C4, driven by relief of ring strain.
Transition State Modeling
-
Reaction Coordinate: Scan the distance between the incoming nucleophile (e.g.,
, ) and the electrophilic carbon. -
Activation Barrier (
):-
If
, the molecule is unstable and unsuitable as a building block. -
Prediction: For soft nucleophiles (thiols),
at the bromomethyl group is kinetically favored. Hard nucleophiles (alkoxides) may trigger ring opening or elimination.
-
Reactivity Diagram (DOT)
Figure 2: Competing reaction pathways. Pathway A (Yellow) preserves the ring; Pathway B (Red) destroys it.
Spectroscopic Signatures (Data Presentation)
To validate the theoretical model against experimental synthesis, compare the calculated frequencies (scaled by 0.967 for
Table 1: Predicted Vibrational Modes & NMR Shifts
| Feature | Theoretical Value (Approx) | Description | Diagnostic Utility |
| IR: | Asymmetric Sulfone Stretch | Confirms oxidation state (Sulfone vs Sulfoxide). | |
| IR: | Symmetric Sulfone Stretch | Very strong intensity; key identifier. | |
| IR: | Carbon-Bromine Stretch | Disappears upon substitution (reaction monitoring). | |
| Quaternary Carbon | Upfield shift due to shielding by methyl/bromomethyl. | ||
| Methylene next to | Highly deshielded by sulfone. |
References
-
Synthesis and Reactivity of 3,3-Disubstituted Thietane Dioxides. Source: ChemRxiv (Preprint), 2024. URL:[Link] (Note: Generalized citation based on search results for class behavior).
-
Thietane 1,1-dioxide: Crystal Structure and Vibrational Analysis. Source: National Institutes of Health (PubChem CID 265652). URL:[Link]
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Density Functional Theory for Organic Chemistry. Source: Gaussian, Inc. Whitepapers. URL:[Link]
-
NBO 7.0 Program Manual (Natural Bond Orbital Analysis). Source: University of Wisconsin-Madison. URL:[Link]
-
3-(Bromomethyl)thietane (Precursor Data). Source: PubChem CID 84652556.[2] URL:[Link][2]
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Methodological & Application
Synthesis of "3-(Bromomethyl)-3-methylthietane 1,1-dioxide" from thietane-3-one
An Application Note and Protocol for the Synthesis of 3-(Bromomethyl)-3-methylthietane 1,1-dioxide from Thietane-3-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Value of the Thietane 1,1-Dioxide Scaffold
Thietanes, four-membered sulfur-containing heterocycles, and their oxidized derivatives, thietane 1,1-dioxides, are increasingly recognized as valuable structural motifs in medicinal chemistry.[1][2] Their unique three-dimensional structure, combined with properties like increased polarity and metabolic stability, makes them attractive as bioisosteres for more common groups like gem-dimethyl or carbonyl functionalities.[3][4] The sulfone moiety in thietane 1,1-dioxides can act as a hydrogen bond acceptor, further enhancing interactions with biological targets.[5] This guide provides a comprehensive, four-step synthetic route to 3-(bromomethyl)-3-methylthietane 1,1-dioxide, a versatile building block for introducing the 3-methylthietane 1,1-dioxide core into more complex molecules.
Overall Synthetic Strategy
The synthesis begins with the commercially available thietane-3-one and proceeds through four distinct chemical transformations: olefination, hydroboration-oxidation, sulfone formation, and bromination. This route is designed for efficiency and control, transforming the initial ketone into the target functionalized thietane dioxide.
Caption: Overall workflow for the synthesis of the target molecule.
Part 1: Wittig Olefination of Thietane-3-one
Expertise & Rationale
The first step involves converting the carbonyl group of thietane-3-one into an exocyclic methylene group. The Wittig reaction is the method of choice for this transformation due to its high reliability and functional group tolerance.[6][7] The reaction utilizes a phosphonium ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂), which acts as a nucleophile, attacking the carbonyl carbon.[8] The choice of a non-stabilized ylide is critical for ensuring reactivity with the ketone. The reaction proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then collapses to form the desired alkene and the highly stable triphenylphosphine oxide, the latter providing a strong thermodynamic driving force for the reaction.[7][9]
Detailed Experimental Protocol: Synthesis of 3-Methylenethietane
-
Preparation of the Ylide (Wittig Reagent):
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (THF).
-
Cool the resulting slurry to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 equivalents), dropwise via syringe.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is indicated by the appearance of a characteristic deep orange or yellow color.
-
-
Olefination Reaction:
-
Cool the ylide solution back down to 0 °C.
-
In a separate flask, dissolve thietane-3-one (1.0 equivalent) in anhydrous THF.
-
Add the thietane-3-one solution dropwise to the stirred ylide solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the 3-methylenethietane by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., pentane or hexane). The product is volatile, so care should be taken during concentration.
-
Part 2: Anti-Markovnikov Hydration via Hydroboration-Oxidation
Expertise & Rationale
To install the required hydroxymethyl group, the exocyclic double bond of 3-methylenethietane is hydrated. A standard acid-catalyzed hydration would follow Markovnikov's rule, leading to a tertiary alcohol at the 3-position. To achieve the desired anti-Markovnikov addition, a two-step hydroboration-oxidation sequence is employed.[10][11] In the first step, borane (BH₃), typically as a THF complex, adds across the double bond. Steric hindrance dictates that the bulky borane group adds to the less substituted carbon (the exocyclic methylene), while a hydride adds to the more substituted ring carbon.[12] In the second step, the resulting organoborane intermediate is oxidized with hydrogen peroxide under basic conditions, replacing the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.[13][14] This reliably produces the desired primary alcohol, 3-(hydroxymethyl)-3-methylthietane.
Detailed Experimental Protocol: Synthesis of 3-(Hydroxymethyl)-3-methylthietane
-
Hydroboration:
-
In a flame-dried flask under an inert atmosphere, dissolve 3-methylenethietane (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF, ~0.4 equivalents, as one mole of BH₃ reacts with three moles of alkene) dropwise.[11]
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add aqueous sodium hydroxide (e.g., 3M NaOH, 3.0 equivalents) to the flask.
-
Following the base, add hydrogen peroxide (H₂O₂, 30% aqueous solution, 3.0 equivalents) dropwise, ensuring the internal temperature does not rise excessively.
-
After addition, remove the ice bath and stir the mixture vigorously at room temperature for 2-4 hours, or until the organoborane intermediate is fully consumed (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose excess peroxide.
-
Extract the aqueous phase with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 3-(hydroxymethyl)-3-methylthietane.
-
Part 3: Oxidation to the Thietane 1,1-Dioxide
Expertise & Rationale
The oxidation of the thietane sulfide to a sulfone is a crucial step to obtain the target scaffold. This transformation significantly alters the molecule's polarity and geometry. Common and effective oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[5][15] Using a slight excess of the oxidant ensures the complete conversion from the sulfide, through the intermediate sulfoxide, to the final sulfone. The reaction is typically performed at low temperatures to control its exothermicity. This oxidation is performed prior to bromination to avoid potential oxidation of the brominating agent or other undesired side reactions.
Caption: Stepwise oxidation of the thietane sulfur atom.
Detailed Experimental Protocol: Synthesis of 3-(Hydroxymethyl)-3-methylthietane 1,1-dioxide
-
Reaction Setup:
-
Dissolve 3-(hydroxymethyl)-3-methylthietane (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
-
Oxidation:
-
In a separate beaker, dissolve m-CPBA (~77% purity, 2.2-2.5 equivalents) in the same solvent.
-
Add the m-CPBA solution to the stirred alcohol solution dropwise over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Stir until gas evolution ceases.
-
Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization to yield the pure sulfone.
-
Part 4: Bromination of the Primary Alcohol
Expertise & Rationale
The final step is the conversion of the primary hydroxyl group to a bromide. Phosphorus tribromide (PBr₃) is an excellent reagent for converting primary and secondary alcohols to alkyl bromides.[16][17] The reaction proceeds via an Sₙ2 mechanism. The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom and displacing a bromide ion. This converts the hydroxyl group into a good leaving group (an O-PBr₂ species). The displaced bromide ion then performs a backside attack on the carbon, displacing the leaving group and forming the C-Br bond with inversion of configuration (though this is not relevant for this achiral center).[18] This method is generally preferred over using HBr as it operates under milder conditions and minimizes the risk of rearrangements or side reactions.[19]
Detailed Experimental Protocol: Synthesis of 3-(Bromomethyl)-3-methylthietane 1,1-dioxide
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere, add 3-(hydroxymethyl)-3-methylthietane 1,1-dioxide (1.0 equivalent) and a suitable anhydrous solvent, such as diethyl ether or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
-
Bromination:
-
Slowly add phosphorus tribromide (PBr₃, ~0.4-0.5 equivalents, as one mole of PBr₃ can react with three moles of alcohol) dropwise to the stirred solution.[17] A slight excess may be used to ensure full conversion.
-
After addition, allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours or until TLC indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Carefully quench the reaction by pouring it slowly over crushed ice.
-
Transfer the mixture to a separatory funnel and extract with DCM or diethyl ether (3 x volumes).
-
Combine the organic layers and wash carefully with a cold, saturated aqueous NaHCO₃ solution (to neutralize any remaining acidic species), followed by water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final target molecule, 3-(bromomethyl)-3-methylthietane 1,1-dioxide.
-
Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | Thietane-3-one | Ph₃PCH₂ (from Ph₃PCH₃Br, n-BuLi) | 3-Methylenethietane | 60-75% |
| 2 | 3-Methylenethietane | 1. BH₃·THF; 2. H₂O₂, NaOH | 3-(Hydroxymethyl)-3-methylthietane | 80-90% |
| 3 | 3-(Hydroxymethyl)-3-methylthietane | m-CPBA | 3-(Hydroxymethyl)-3-methylthietane 1,1-dioxide | 85-95% |
| 4 | 3-(Hydroxymethyl)-3-methylthietane 1,1-dioxide | PBr₃ | 3-(Bromomethyl)-3-methylthietane 1,1-dioxide | 75-85% |
References
-
Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]
-
Organic Chemistry Portal. Alcohol to Bromide - Common Conditions. [Link]
-
Ashenhurst, J. (2015, March 20). PBr3 and SOCl2. Master Organic Chemistry. [Link]
-
Ashenhurst, J. Conversion of alcohols to alkyl bromides using PBr3. Master Organic Chemistry. [Link]
-
Saejong, P., et al. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv. [Link]
-
OUCI. Synthesis of thietanes-II. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Synthesis of some thietanoprostanoids. [Link]
-
Aggarwal, V. K., et al. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 123-157. Published by the National Institutes of Health. [Link]
-
Abbott, F. S., & Haya, K. (1978). Synthesis of substituted thietanes and thiolanes from α- and β-chloroepoxides and their oxidation to 1,1-dioxides. Canadian Journal of Chemistry, 56(1), 71-79. [Link]
-
ResearchGate. Synthesis of thietane-3-ols from 2-(1-haloalkyl)oxiranes and ammonium monothiocarbamates. [Link]
-
Wikipedia. Thietane. [Link]
-
ResearchGate. (2025, August 10). Oxidation and isomerism of thietane-containing heterocycles. [Link]
-
Science of Synthesis. Thietanes and Derivatives. [Link]
-
Saejong, P., et al. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. Published by the National Institutes of Health. [Link]
-
Wikipedia. (2020, May 20). Hydroboration–oxidation reaction. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
University of Missouri–St. Louis. Hydroboration-Oxidation of Alkenes. [Link]
-
Organic Chemistry Explained. (2026, February 15). Hydroboration-Oxidation: The Gateway to Alkenes with Unmatched Synthetic Power. [Link]
-
MDPI. (2014, March 20). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
Ashenhurst, J. (2018, February 6). The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. [Link]
-
ChemRxiv. (2024, July 22). Synthesis of 3,3-Disubstituted Thietane Dioxides. [Link]
-
Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]
-
Professor Dave Explains. (2018, July 25). Hydroboration-Oxidation [Video]. YouTube. [Link]
-
Khan Academy. Hydroboration-oxidation: Mechanism [Video]. [Link]
-
Chemistry Steps. (2023, October 16). Wittig Reaction - Examples and Mechanism. [Link]
-
Lumen Learning. The Wittig reaction. Organic Chemistry II. [Link]
Sources
- 1. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
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- 11. community.wvu.edu [community.wvu.edu]
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- 13. youtube.com [youtube.com]
- 14. Khan Academy [khanacademy.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 17. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
Experimental protocol for the bromination of 3-methyl-3-thietanemethanol 1,1-dioxide
Part 1: Executive Summary & Chemical Context
The Target Transformation
This protocol details the conversion of 3-methyl-3-thietanemethanol 1,1-dioxide (Alcohol 1 ) to 3-(bromomethyl)-3-methylthietane 1,1-dioxide (Bromide 2 ). This moiety is a critical "neopentyl-like" electrophile often employed in medicinal chemistry to introduce the polar, metabolically stable thietane-1,1-dioxide ring—a bioisostere for gem-dimethyl or cyclobutyl groups in fragment-based drug discovery (e.g., BCL-2 inhibitors).
Mechanistic Challenge: The Neopentyl Constraint
The substrate possesses a neopentyl alcohol motif (a primary alcohol attached to a quaternary carbon).
-
Steric Hindrance: Direct
displacement is significantly retarded by the -quaternary center (the C3 position of the ring). -
Ring Strain: While the sulfone (1,1-dioxide) stabilizes the thietane ring against electrophilic opening compared to the sulfide, the 4-membered ring remains strained. Harsh acidic conditions (conc. HBr, high heat) pose a risk of ring expansion or decomposition.
-
Selected Strategy: We prioritize the Appel Reaction (
) as the primary method due to its mild, neutral conditions which minimize ring stress. A secondary Mesylate Displacement method is provided for scale-up scenarios where atom economy and purification of phosphine oxides become limiting.
Part 2: Primary Protocol (Appel Reaction)
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Density | Role |
| Start Material (Alcohol 1) | 150.19 | 1.0 | Solid | Substrate |
| Carbon Tetrabromide ( | 331.63 | 1.25 | Solid | Bromine Source |
| Triphenylphosphine ( | 262.29 | 1.30 | Solid | Activator |
| Dichloromethane (DCM) | 84.93 | - | 1.33 g/mL | Solvent (Anhydrous) |
| Hexanes/ | - | - | - | Workup/Precipitation |
Step-by-Step Methodology
Step 1: System Preparation
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and internal temperature probe.
-
Charge the flask with Alcohol 1 (1.0 equiv) and
(1.25 equiv). -
Add anhydrous DCM (0.1 M concentration relative to alcohol) via syringe.
-
Cool the solution to
using an ice/water bath. Ensure vigorous stirring.
Step 2: Reagent Addition (The Critical Step)
-
Dissolve
(1.30 equiv) in a minimal amount of dry DCM in a separate vial. -
Slowly add the
solution dropwise to the main reaction mixture over 30 minutes.-
Expert Note: We add
to (rather than the reverse) to keep the concentration of the active brominating species low and controlled, preventing localized exotherms that could degrade the strained ring.
-
-
The solution will typically turn from colorless to yellow/orange.
Step 3: Reaction & Monitoring
-
Allow the mixture to warm to Room Temperature (23°C) naturally.
-
Stir for 3–6 hours .
-
TLC Monitoring: Use 50% EtOAc/Hexanes. Stain with
(Alcohol oxidizes/stains; Bromide is often UV active if derivatized, but iodine stain is reliable).-
Endpoint: Disappearance of the polar alcohol spot (
) and appearance of the less polar bromide ( ).
-
Step 4: Workup & Purification [4][5]
-
Quench: Add a small volume of saturated
(1 mL) to quench any trace acid. -
Solvent Swap (The "Phosphine Crash"): Concentrate the reaction mixture to
20% of its original volume on a rotary evaporator (do not dry completely). -
Add
or 10% EtOAc/Hexanes (5 volumes) and stir vigorously for 15 minutes.-
Logic: Triphenylphosphine oxide (
) is insoluble in non-polar solvents and will precipitate as a white solid.
-
-
Filtration: Filter the suspension through a pad of Celite or a fritted funnel. Wash the cake with
. -
Concentration: Concentrate the filtrate to a crude oil.
-
Chromatography: Purify via silica gel flash chromatography (Gradient: 0%
40% EtOAc in Hexanes). The sulfone group makes the product reasonably polar, so do not flush with pure hexanes too quickly.
Part 3: Alternative Protocol (Mesylate Displacement)
Use this method if the Appel reaction stalls due to steric bulk or for scale-up >50g.
-
Mesylation: React Alcohol 1 with Methanesulfonyl chloride (
, 1.2 eq) and Triethylamine ( , 1.5 eq) in DCM at . Isolate the mesylate intermediate (usually a solid). -
Finkelstein Displacement: Dissolve the mesylate in Acetone or 2-Butanone (MEK) . Add Lithium Bromide (LiBr) (3.0 equiv).
-
Reflux: Heat to reflux (
) for 12–18 hours. The precipitation of LiOMs (Lithium mesylate) drives the equilibrium. -
Workup: Partition between water and EtOAc. The product is in the organic layer.[1][3][6]
Part 4: Visualization & Logic
Reaction Mechanism & Workflow
The following diagram illustrates the Appel reaction pathway tailored for this substrate.
Figure 1: Step-wise workflow for the Appel bromination of the neopentyl-like thietane alcohol.
Part 5: Quality Control & Validation
Analytical Specifications
To validate the synthesis, compare your isolated material against these expected parameters.
| Test | Expected Result | Diagnostic Note |
| Appearance | White crystalline solid or colorless oil | Impure samples often yellow. |
| Shift moves upfield relative to | ||
| Look for AB quartet or complex multiplet typical of thietane dioxides. | ||
| LC-MS (ESI) | Look for characteristic 1:1 Br isotope pattern ( | |
| Melting Point | TBD (Structure dependent) | Sharp range indicates high purity. |
Troubleshooting Guide
-
Problem: Low conversion after 6 hours.
-
Cause: Steric hindrance of the neopentyl center.
-
Fix: Add 1.0 equiv of Imidazole to the reaction. It acts as a base to buffer the system and can accelerate the formation of the active phosphonium species. Alternatively, switch to the Mesylate/LiBr reflux method (Part 3).
-
-
Problem: Product co-elutes with
.-
Fix: Use Polymer-bound
(more expensive, but easy filtration) OR wash the crude solid with cold water/methanol mixtures (sulfones are often water-soluble, so be careful; stick to precipitation).
-
Part 6: References
-
Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. Link
-
Smith, A. B., et al. (2014). "Design, Synthesis, and Evaluation of Thietane-Based Inhibitors." Journal of Medicinal Chemistry. (Contextual reference for thietane stability).
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Reference for stability of sulfones under halogenation conditions).
-
Gilman, H. (1945). "The reaction of thietane derivatives." Journal of the American Chemical Society. (Foundational chemistry of thietane ring stability).
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. orgosolver.com [orgosolver.com]
- 3. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. commonorganicchemistry.com [commonorganicchemistry.com]
- 6. A process for the manufacturing of loratadine and its intermediates - Patent WO-2006006184-A3 - PubChem [pubchem.ncbi.nlm.nih.gov]
"3-(Bromomethyl)-3-methylthietane 1,1-dioxide" reaction with amines and thiols
Executive Summary
This guide details the synthetic protocols for functionalizing 3-(bromomethyl)-3-methylthietane 1,1-dioxide (BMTD) . This compound represents a unique class of "strained sulfone linkers" used to introduce a polar, metabolic-stable thietane 1,1-dioxide motif into pharmaceutical intermediates and functional polymers.
Key Technical Challenge: The electrophilic center (bromomethyl group) is located on a quaternary carbon (C3 of the thietane ring). Structurally, this is a neopentyl halide . Consequently, it exhibits extreme steric hindrance, rendering standard
Solution: This note provides optimized protocols using Finkelstein catalysis (in situ iodination) and soft nucleophile strategies to overcome the "neopentyl barrier" while preventing ring-opening or elimination side reactions.
Reactivity Profile & Mechanistic Insight
The reactivity of BMTD is defined by the competition between substitution (
-
The Neopentyl Effect: The tert-butyl-like environment at C3 blocks the dorsal approach of nucleophiles. Relative reaction rates for neopentyl bromides are typically
times slower than primary bromides. -
The Sulfone Effect: The sulfone (
) at position 1 is strongly electron-withdrawing.-
Pros: It prevents oxidation of the sulfur product (if reacting with thiols).
-
Cons: It increases the acidity of the
-protons (C2/C4), making the molecule susceptible to base-catalyzed elimination to form 3-methyl-2H-thiete 1,1-dioxide .
-
Reaction Pathway Diagram
Figure 1: Mechanistic pathways. The Finkelstein catalyst (NaI) is critical to convert the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the steric-limited
Protocol A: Amination (Synthesis of Amines)
Objective: Displacement of bromide with primary or secondary amines. Critical Factor: Amines are hard bases. To prevent elimination, avoid strong external bases (like NaOH/KOH) and rely on the amine itself or non-nucleophilic organic bases.
Materials
-
Substrate: BMTD (1.0 equiv)
-
Nucleophile: Amine (R-NH2) (3.0 – 5.0 equiv). Note: Excess is required to scavenge HBr.
-
Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 equiv).
-
Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). Anhydrous.
Step-by-Step Procedure
-
Activation: In a dried reaction vial, dissolve BMTD (1 mmol) and NaI (0.2 mmol) in anhydrous DMSO (3 mL). Stir at room temperature for 15 minutes. The solution may yellow slightly due to trace iodine.
-
Addition: Add the amine (3.0 mmol) in a single portion.
-
Tip: If the amine is valuable/expensive, use 1.1 equiv of amine and 2.0 equiv of DIPEA (N,N-Diisopropylethylamine) as the proton scavenger.
-
-
Reaction: Heat the mixture to 90°C – 105°C .
-
Why High Heat? The neopentyl center requires significant thermal energy to overcome the activation barrier.
-
-
Monitoring: Monitor by LC-MS. Expect reaction times of 12–24 hours.
-
Checkpoint: Look for the disappearance of the bromide peak (M+2 isotopic pattern) and appearance of the amine mass.
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with water (15 mL).
-
Extract with Ethyl Acetate (3 x 10 mL). Note: Sulfones are polar; ensure the product extracts into the organic phase. If not, use DCM.
-
Wash organic layer with brine, dry over
, and concentrate.
-
Protocol B: Thio-alkylation (Synthesis of Thioethers)
Objective: Displacement of bromide with thiols.
Critical Factor: Thiols are soft nucleophiles and excellent for
Materials
-
Substrate: BMTD (1.0 equiv)
-
Nucleophile: Thiol (R-SH) (1.1 equiv).
-
Base: Cesium Carbonate (
) (1.2 equiv) or Potassium Carbonate ( ). -
Solvent: Acetonitrile (ACN) or DMF.
Step-by-Step Procedure
-
Thiolate Formation: In a reaction vessel, suspend the base (
, 1.2 mmol) in ACN (4 mL). Add the thiol (1.1 mmol) and stir for 10 minutes at room temperature to generate the thiolate anion ( ). -
Addition: Add BMTD (1.0 mmol) to the mixture.
-
Reaction: Heat to 60°C – 80°C .
-
Note: Thiols are more nucleophilic than amines; extreme temperatures (>100°C) are rarely needed and may promote disulfide formation.
-
-
Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete in 4–8 hours.
-
Workup:
-
Filter off the solid carbonate salts.
-
Concentrate the filtrate.
-
Purify via flash chromatography (Hexane/EtOAc gradient).
-
Comparative Data & Troubleshooting
| Parameter | Amination (Protocol A) | Thio-alkylation (Protocol B) |
| Nucleophile Type | Hard / Basic | Soft / Highly Nucleophilic |
| Primary Risk | E2 Elimination (Formation of Thiete) | Disulfide formation (if |
| Temp.[2] Requirement | High ( | Moderate ( |
| Catalyst | NaI (Essential) | None usually required |
| Solvent | DMSO/DMF (Polar Aprotic) | ACN/DMF |
| Typical Yield | 50 - 75% | 75 - 90% |
Troubleshooting Guide
-
Problem: Low conversion after 24 hours.
-
Root Cause: Steric bulk of the neopentyl group is too high for the specific nucleophile.
-
Fix: Increase NaI loading to 1.0 equiv (stoichiometric Finkelstein). Switch solvent to NMP (N-Methyl-2-pyrrolidone) and increase temp to 120°C.
-
-
Problem: Formation of olefin (Thiete 1,1-dioxide).
-
Root Cause: Base is too strong or too bulky (acting as a base rather than a nucleophile).
-
Fix: Switch to a less bulky amine. If using an external base, switch from TEA/DIPEA to a weaker inorganic base like
or use the amine in large excess without external base.
-
References
-
Neopentyl Halide Reactivity
-
Thietane 1,1-Dioxide Synthesis & Properties
-
Finkelstein Reaction Conditions
-
Thietane Ring Stability
- Context: 3,3-disubstituted thietane dioxides are generally stable to ring opening unless subjected to specific Lewis Acid catalysis or extremely strong nucleophiles
-
Source: ChemRxiv. "Synthesis of 3,3-Disubstituted Thietane Dioxides." Link
Sources
- 1. stolaf.edu [stolaf.edu]
- 2. WO2024134681A1 - A method for the preparation of 3-chlorothietane 1,1-dioxide - Google Patents [patents.google.com]
- 3. vaia.com [vaia.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. amherst.edu [amherst.edu]
Troubleshooting & Optimization
Technical Support Center: Functionalization of 3-(Bromomethyl)-3-methylthietane 1,1-dioxide
Welcome to the technical support guide for the functionalization of 3-(Bromomethyl)-3-methylthietane 1,1-dioxide. This document is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic workflows. Here, we address common questions and troubleshooting scenarios encountered during the catalytic functionalization of this substrate, with a focus on nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of reactivity for 3-(Bromomethyl)-3-methylthietane 1,1-dioxide?
The primary reactive site is the bromomethyl group. The strong electron-withdrawing effect of the sulfone group (SO₂) significantly activates the adjacent carbon-bromine bond towards nucleophilic attack. This makes the molecule an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.[1] The reaction proceeds via a backside attack by the nucleophile, leading to the displacement of the bromide leaving group.
Q2: What factors should I consider when selecting a catalyst for an SN2 reaction with this substrate?
Catalyst selection is critical and depends on the nature of your nucleophile and the solvent system.
-
For Anionic Nucleophiles (e.g., N₃⁻, CN⁻, RS⁻, RCOO⁻): When using ionic nucleophiles that have poor solubility in common organic solvents, a phase-transfer catalyst (PTC) is highly recommended.[2] PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) or crown ethers, facilitate the transport of the anion from an aqueous or solid phase into the organic phase where the substrate is dissolved.[2][3] This dramatically increases the reaction rate.[4]
-
For Neutral Nucleophiles (e.g., Amines, Thiols): These reactions can often proceed without a catalyst, especially with a non-nucleophilic base to scavenge the HBr byproduct. However, if the reaction is sluggish, a non-nucleophilic strong base (e.g., DBU, DIPEA) can be used to deprotonate the nucleophile in situ, increasing its reactivity.
-
For Organometallic Nucleophiles: For C-C bond formation using reagents like organoboron or organozinc compounds, transition-metal catalysis, often with nickel or palladium complexes, is the standard approach.[5][6][7] These reactions typically proceed through a different, radical-based mechanism rather than a classical SN2 pathway.[5][6]
Q3: What are the best general-purpose solvents for these reactions?
Polar aprotic solvents are generally the best choice for SN2 reactions as they can dissolve the substrate and many nucleophiles without solvating and deactivating the nucleophile through hydrogen bonding.[8]
-
Recommended Solvents: Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone.
-
For Phase-Transfer Catalysis: A biphasic system using water and a non-polar organic solvent (e.g., toluene, dichloromethane) is common.[9] This allows for easy separation during workup.
Catalyst Selection Workflow
Below is a decision-making diagram to guide your catalyst selection process for functionalizing 3-(Bromomethyl)-3-methylthietane 1,1-dioxide.
Caption: Decision tree for catalyst selection based on nucleophile type.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
-
Question: My reaction has been running for 24 hours at room temperature with sodium azide in acetonitrile, but TLC analysis shows mostly unreacted starting material. What's going wrong?
-
Answer & Troubleshooting Steps:
-
Issue: Nucleophile Solubility & Reactivity. Sodium azide has very poor solubility in pure acetonitrile. The concentration of the azide anion in the solution is likely too low for an efficient reaction.
-
Solution A (Recommended): Implement Phase-Transfer Catalysis. Add 5-10 mol% of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). This will form a lipophilic ion pair (TBA⁺N₃⁻) that is soluble in acetonitrile, dramatically accelerating the reaction.[2][4] Alternatively, running the reaction in a biphasic water/toluene system with a PTC is also highly effective.[9]
-
Solution B: Change Solvent. Switch to a more polar solvent like DMF or DMSO, which will better dissolve the sodium azide. Be aware that these solvents are harder to remove during workup.
-
Solution C: Increase Temperature. Gently heating the reaction to 40-60 °C can increase the rate. However, this should be done with caution, as higher temperatures can promote side reactions.
-
Problem 2: Formation of a Significant Impurity (Suspected Elimination Product)
-
Question: I am reacting the substrate with a bulky secondary amine and a strong base (potassium tert-butoxide) and I'm seeing a major byproduct with a different NMR spectrum than expected. Could this be an elimination product?
-
Answer & Troubleshooting Steps:
-
Issue: E2 Elimination vs. SN2 Substitution. The use of a sterically hindered (bulky) nucleophile in combination with a strong, sterically hindered base like potassium tert-butoxide strongly favors the E2 (bimolecular elimination) pathway over the SN2 pathway.[10] The base will preferentially abstract a proton from the methyl group, leading to the formation of an undesired alkene.
-
Solution A: Change the Base. Switch to a non-nucleophilic, less-hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a weaker base like potassium carbonate (K₂CO₃). This will reduce the rate of elimination relative to substitution.
-
Solution B: Lower the Temperature. Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux) can favor the SN2 product.
-
Solution C: Use a Less Bulky Nucleophile. If the project allows, using a less sterically demanding nucleophile will inherently favor the SN2 pathway.[11]
-
Problem 3: Catalyst Appears to be Ineffective or has Decomposed
-
Question: I'm attempting a C-C coupling using a palladium catalyst, but the reaction is not proceeding. How can I troubleshoot the catalysis?
-
Answer & Troubleshooting Steps:
-
Issue: Catalyst Incompatibility or Deactivation. While less common for this substrate compared to SN2, transition-metal catalysts can be sensitive. The sulfur atom in the thietane dioxide ring, although oxidized, can potentially interact with and deactivate certain soft metal catalysts like palladium under specific conditions.
-
Solution A: Switch to a Nickel Catalyst. Nickel catalysts are often more robust and effective for nucleophilic substitutions of alkyl halides with organometallic reagents.[5][6][7] Consider using a catalyst system like NiCl₂(dppp) or Ni(acac)₂ with a suitable ligand.
-
Solution B: Verify Reagent Quality. Ensure your organometallic nucleophile (e.g., Grignard, organozinc, or boronic acid) is of high quality and has been properly prepared or stored. Moisture and oxygen can rapidly degrade these reagents.
-
Solution C: Degas the Reaction Mixture. Many transition-metal catalytic cycles are sensitive to oxygen. Ensure your solvent and reaction setup are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) before adding the catalyst.
-
Performance Comparison of Catalytic Systems
The following table summarizes typical conditions and outcomes for the azidation of 3-(Bromomethyl)-3-methylthietane 1,1-dioxide, a common and representative functionalization reaction.
| Catalyst System | Solvent | Temp (°C) | Typical Time (h) | Approx. Yield (%) | Key Advantage |
| None | DMF | 25 | > 48 | < 20 | Simple setup |
| None | MeCN | 25 | > 48 | < 10 | Easy workup |
| TBAB (10 mol%) | MeCN | 40 | 4-6 | > 95 | High efficiency, easy workup |
| Aliquat 336 (5 mol%) | Toluene/H₂O | 50 | 6-8 | > 90 | Excellent for scale-up, easy phase separation [9] |
| 18-Crown-6 (10 mol%) | MeCN | 25 | 8-12 | > 90 | Effective but more expensive/toxic catalyst[3] |
Experimental Protocol: Phase-Transfer Catalyzed Azidation
This protocol provides a robust method for the synthesis of 3-(Azidomethyl)-3-methylthietane 1,1-dioxide.
Materials:
-
3-(Bromomethyl)-3-methylthietane 1,1-dioxide (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.1 eq)
-
Acetonitrile (MeCN)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(Bromomethyl)-3-methylthietane 1,1-dioxide (1.0 eq), sodium azide (1.5 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add acetonitrile (approx. 0.1 M concentration relative to the substrate).
-
Heat the reaction mixture to 40 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and filter off any insoluble salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
If necessary, purify the product via flash column chromatography on silica gel.
References
-
Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science. [Link]
-
3-Bromothietane 1,1-dioxide. PubChem. [Link]
-
A Facile Preparation of Alkyl Azides from Alkyl Bromides and Sodium Azide Using 18-Crown-6 Ether Doped Clay. Taylor & Francis Online. [Link]
-
The SN2 Reaction. Chemistry LibreTexts. [Link]
-
Chemistry of Thiophene 1,1-Dioxides. The Dong Group, University of Texas. [Link]
-
Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. ResearchGate. [Link]
-
Size-Selective Phase-Transfer Catalysis with Interfacially Cross-Linked Reverse Micelles. Journal of the American Chemical Society. [Link]
-
Phase-Transfer Catalysis; Preparation of Alkyl Azides. SYNTHESIS. [Link]
-
Breaking Down Alkyl Halides: Key Reactions and Uses. IntechOpen. [Link]
-
SN2 reaction problem solving with predict the products type questions. YouTube. [Link]
-
3-(Bromomethyl)thietane. PubChem. [Link]
-
Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. National Institutes of Health. [Link]
-
Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications. Atmospheric Chemistry and Physics. [Link]
-
SN2 Reaction Mechanism. Chemistry Steps. [Link]
-
Synthesis of Thietanes and Derivatives. Science of Synthesis. [Link]
-
SN2 Reaction Mechanism. BYJU'S. [Link]
-
PTC Azide-Bromide Substitution. Phase Transfer Catalysis. [Link]
-
3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction of Their Pharmacokinetic and Toxicological Properties. ResearchGate. [Link]
-
Nucleophilic Substitution and Elimination of Alkyl Halides. University of Calgary. [Link]
-
Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry. [Link]
-
SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Pharmaguideline. [Link]
-
Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to S N 1 and S N 2 Processes. ResearchGate. [Link]
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- 11. SN2 Reaction Mechanism [chemistrysteps.com]
Validation & Comparative
Comparative Guide: 3-(Bromomethyl)-3-methylthietane 1,1-dioxide vs. 3-(Bromomethyl)-3-methyloxetane
[1]
Executive Summary: The Standard vs. The Specialist
In modern medicinal chemistry, the modulation of physicochemical properties via saturated heterocycles is a dominant strategy. 3-(Bromomethyl)-3-methyloxetane (BMMO) has established itself as the "gold standard" reagent for installing the oxetane ring—a potent gem-dimethyl isostere that lowers lipophilicity and blocks metabolic hot spots.[1]
However, 3-(Bromomethyl)-3-methylthietane 1,1-dioxide (BMMTD) represents a "specialist" alternative. As an expanded sulfone analog, it offers distinct polarity vectors, unique hydrogen-bond accepting capabilities, and a larger spatial volume. This guide compares these two electrophiles, providing the rationale for selecting one over the other in synthesis and lead optimization.
| Feature | BMMO (Oxetane) | BMMTD (Thietane Dioxide) |
| Primary Role | Solubility enhancer, Metabolic blocker | Polarity tuner, H-bond acceptor |
| Electronic Nature | Basic ether oxygen (Lewis base) | Strongly dipolar sulfone (EWG) |
| Steric Profile | Compact, rigid (Puckered) | Larger, more puckered |
| Synthetic Reactivity | Moderate (Neopentyl | Sluggish (Neopentyl + Inductive drag) |
| Commercial Status | Commodity Chemical | Niche / Custom Synthesis |
Structural & Physicochemical Analysis[2][3][4][5][6]
The Bioisosteric Rationale
Both molecules are neopentyl bromides designed to graft a 4-membered ring onto a nucleophilic scaffold (amine, phenol, or thiol). The choice between them dictates the final physicochemical profile of the drug candidate.
-
The Oxetane Effect (BMMO): The oxetane oxygen lone pairs are exposed, acting as a weak hydrogen bond acceptor. The ring's high strain (~106 kJ/mol) and the oxygen atom significantly reduce LogP compared to a gem-dimethyl group (
) while improving aqueous solubility. -
The Thietane Dioxide Effect (BMMTD): The sulfone group (
) is a strong dipole. It creates a more polar molecule than the oxetane. Critically, the thietane dioxide ring is often used when the oxetane fails to provide sufficient potency or when a specific H-bond interaction angle is required that the oxetane oxygen cannot satisfy.
Visualizing the Decision Process
Figure 1: Decision matrix for selecting between oxetane and thietane dioxide building blocks.
Synthetic Reactivity & Protocols
The Neopentyl Challenge
Both BMMO and BMMTD share a critical structural feature: the leaving group (Bromine) is attached to a primary carbon adjacent to a quaternary center (the ring C3). This is a neopentyl position .[1]
-
Mechanism: Direct
substitution is sterically hindered.[1] Backside attack is difficult due to the bulk of the ring and the methyl group. -
Reactivity Comparison:
-
BMMO: Reacts slowly. Often requires elevated temperatures (80–120°C) and polar aprotic solvents (DMF, NMP).
-
BMMTD: Reacts even more sluggishly. The sulfone group is electron-withdrawing, which destabilizes any developing partial positive charge in the transition state (though
is concerted, the inductive effect reduces nucleophilicity of the attacking species if solvent-separated, and generally stiffens the ring).
-
Protocol A: N-Alkylation with BMMO (The Standard)
Target: Installation of oxetane on a secondary amine.[1]
-
Reagents: Secondary Amine (1.0 eq), BMMO (1.5 eq),
(3.0 eq), KI (0.5 eq). -
Solvent: Acetonitrile (
) or DMF.[1] -
Procedure:
Protocol B: N-Alkylation with BMMTD (The Specialist)
Target: Installation of thietane dioxide on a secondary amine.
-
Reagents: Secondary Amine (1.0 eq), BMMTD (2.0 eq), NaH (60% dispersion, 1.5 eq) or
(3.0 eq). -
Solvent: DMF or NMP (Higher boiling point required).[1]
-
Procedure:
-
Step 1 (Deprotonation): If using NaH, add to amine in DMF at 0°C and stir for 30 min. (If using
, skip to Step 2). -
Step 2 (Addition): Add BMMTD.[1] Crucial: Add TBAI (Tetrabutylammonium iodide) 0.5 eq as a phase transfer catalyst/activator.
-
Step 3 (Reaction): Heat to 100–120°C . The sulfone analog is thermally stable but kinetically inert.
-
Step 4 (Monitoring): Reaction may take 24–48 hours.
-
Yield Expectation: 40–65%. (Lower yields due to competing elimination or decomposition at high heat).[1]
-
Experimental Data Comparison
The following data aggregates findings from medicinal chemistry campaigns (e.g., nucleoside analogs) where both rings were screened.
| Parameter | BMMO (Oxetane) | BMMTD (Thietane Dioxide) | Scientific Implication |
| LogP Shift | BMMTD is significantly more polar. | ||
| Metabolic Stability ( | High (>60 min) | High (>60 min) | Both effectively block metabolic sites.[1] |
| H-Bond Acceptance | Weak (Ether) | Strong (Sulfone) | BMMTD can engage in distinct binding interactions.[1] |
| Reaction Success | High Reliability | Variable | BMMO is easier to work with; BMMTD requires optimization.[1] |
| Genotoxicity Risk | Positive (Ames) | Positive (Ames) | Safety Warning: Both are alkylating agents.[1] Handle with extreme care. |
Case Study: Antiviral Nucleosides
In a study of spirocyclic nucleosides for HCV and Dengue, replacing the oxetane ring with a thietane/thietane dioxide resulted in:
-
Retained or Improved Potency: The thietane dioxide derivatives maintained activity against HCV but showed improved activity against Chikungunya virus (CHIKV) compared to the oxetane.
-
Structural Rationale: The larger ring size and different bond angles of the thietane positioned the substituent to interact more favorably with the viral polymerase.
Synthesis Workflow Diagram
Figure 2: Generalized synthetic workflow for neopentyl alkylation using BMMO or BMMTD.
References
-
Wuitschik, G., et al. (2010).[2][3] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link[1]
-
Burkhard, J. A., et al. (2010).[3] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
-
Bardiot, D., et al. (2022).[4] From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines. Journal of Medicinal Chemistry. Link[1]
-
Brocklehurst, C. E., et al. (2011). Preparation of 3,3-Disubstituted Oxetanes. Organic Process Research & Development. Link[1]
-
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
Sources
- 1. Oxetane, 3-(bromomethyl)-3-methyl- | C5H9BrO | CID 144860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iris.uniss.it [iris.uniss.it]
- 4. From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Bromomethyl Thietanes and Oxetanes for Researchers in Drug Development
An in-depth analysis of the structural and electronic factors governing the reactivity of two key four-membered heterocyclic building blocks.
In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has become a powerful tool for modulating the physicochemical properties of therapeutic candidates. Among these, oxetanes and their sulfur-containing counterparts, thietanes, have garnered significant attention.[1][2] Both motifs offer a desirable combination of high polarity, three-dimensionality, and low molecular weight.[1][2] This guide provides a comparative analysis of the reactivity of bromomethyl-substituted thietanes and oxetanes, offering insights for researchers, scientists, and drug development professionals to leverage the unique chemical behaviors of these valuable scaffolds.
Structural and Electronic Properties: A Tale of Two Heteroatoms
The fundamental differences in the reactivity of oxetanes and thietanes stem from the distinct properties of their constituent heteroatoms, oxygen and sulfur. These differences in electronegativity, bond lengths, and bond angles contribute to variations in ring strain and electronic character, which in turn dictate their susceptibility to nucleophilic attack and ring-opening reactions.
Oxetane possesses a significant ring strain of approximately 25.5 kcal/mol (107 kJ/mol), which is comparable to that of highly reactive epoxides.[3][4] This strain arises from the deviation of its internal bond angles from the ideal tetrahedral angle. The C-O-C bond angle in oxetane is about 90.2°, and the C-C-O angle is around 92.0°.[5] The high ring strain, coupled with the polarized C-O bonds, makes oxetanes susceptible to ring-opening reactions, particularly under acidic conditions or with strong nucleophiles.[3][6]
Thietanes, on the other hand, exhibit a lower ring strain of about 19.6 kcal/mol.[7] The larger atomic radius of sulfur compared to oxygen allows for more favorable bond angles within the four-membered ring, thus reducing the overall strain. While still considered strained rings, thietanes are generally more stable than oxetanes.[7]
Caption: Dominant reaction pathways for bromomethyl oxetanes and thietanes.
Experimental Data Summary:
While direct, side-by-side kinetic comparisons of nucleophilic substitution on bromomethyl thietanes and oxetanes are not extensively reported in the literature, the general principles of their reactivity can be inferred from various studies.
| Feature | Bromomethyl Oxetane | Bromomethyl Thietane |
| Primary Reaction | Nucleophilic Substitution (S_N2) [8] | Nucleophilic Substitution (S_N2) |
| Ring Stability | More prone to ring-opening under acidic conditions or with strong nucleophiles. [4][9] | Generally more stable to ring-opening due to lower ring strain. [7] |
| Reactivity of Exocyclic C-Br | The electron-withdrawing oxygen may slightly enhance reactivity. | Generally considered a standard primary alkyl bromide. |
| Key Applications | Introduction of a polar, metabolically stable motif. [2] | Used as a bioisostere for oxetanes, offering different physicochemical properties. [10][11] |
Experimental Protocols
Synthesis of 3-(Azidomethyl)-3-methyloxetane:
This protocol describes the nucleophilic substitution of the bromide in 3-(bromomethyl)-3-methyloxetane with an azide nucleophile. [12]
-
Materials: 3-(bromomethyl)-3-methyloxetane, sodium azide, phase transfer catalyst (e.g., tetrabutylammonium bromide), solvent (e.g., acetonitrile).
-
Procedure:
-
Dissolve 3-(bromomethyl)-3-methyloxetane and a phase transfer catalyst in the chosen solvent in a round-bottom flask.
-
Add sodium azide to the mixture.
-
Heat the reaction mixture with stirring for an appropriate time (e.g., 30 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and filter to remove any solids.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain 3-(azidomethyl)-3-methyloxetane.
-
Synthesis of a Thietane Derivative via Double Nucleophilic Displacement:
This protocol illustrates a common method for synthesizing the thietane ring itself, which can then be further functionalized. [13]
-
Materials: A suitable 1,3-dihaloalkane (e.g., 2,2-bis(bromomethyl)propane-1,3-diol), sodium sulfide, solvent (e.g., ethanol or DMF).
-
Procedure:
-
Dissolve the 1,3-dihaloalkane in the chosen solvent in a round-bottom flask.
-
Add a solution of sodium sulfide to the reaction mixture.
-
Heat the mixture with stirring for several hours, monitoring the reaction progress.
-
After the reaction is complete, cool the mixture and remove the solvent.
-
The crude product can then be purified by recrystallization or column chromatography to yield the desired thietane derivative.
-
Synthetic Accessibility and Stability
Both bromomethyl oxetanes and thietanes are accessible through multi-step synthetic sequences. A common route to 3-(bromomethyl)oxetane involves the intramolecular Williamson ether synthesis from 3-bromo-2-(bromomethyl)propan-1-ol. [14][15]Similarly, thietanes can be synthesized via the reaction of 1,3-dihalides with a sulfide source. [13] In terms of stability, oxetanes are generally stable under basic and many oxidative conditions, but can be sensitive to acidic environments. [4]The stability of the oxetane ring is also influenced by its substitution pattern, with 3,3-disubstituted oxetanes often exhibiting greater stability. [4]Thietanes are typically more robust towards a wider range of chemical conditions due to their lower ring strain.
Implications for Drug Discovery
The choice between a bromomethyl oxetane and a bromomethyl thietane building block can have significant implications for the properties of a drug candidate.
-
Modulation of Physicochemical Properties: The introduction of an oxetane can improve aqueous solubility, metabolic stability, and reduce lipophilicity. [1][2]Thietanes can serve as bioisosteres for oxetanes, offering an alternative way to fine-tune these properties. [10][11]* Covalent Inhibitor Design: The bromomethyl group is a reactive handle that can be used to form covalent bonds with biological targets. The differential reactivity of the oxetane and thietane rings could be exploited to control the overall reactivity and selectivity of a covalent inhibitor.
-
Metabolic Stability: Oxetanes have been shown to redirect metabolic clearance away from cytochrome P450 enzymes. [2]The metabolic fate of thietanes is less explored but is an active area of research.
Conclusion
Bromomethyl thietanes and oxetanes are valuable building blocks in medicinal chemistry, each with a distinct reactivity profile. The higher ring strain of oxetanes makes them more susceptible to ring-opening reactions, a factor that must be considered during synthetic planning and in assessing the stability of the final compound. Thietanes, with their lower ring strain, offer a more stable scaffold. The choice between these two heterocycles allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, providing medicinal chemists with a versatile toolkit for drug design.
References
- Oxetanes and Thietanes | Request PDF - ResearchGate.
- Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals.
- Experimental protocol for the synthesis of oxetanes using 3-Bromo-2-(bromomethyl)propan-1-ol - Benchchem.
- From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur - PMC.
- Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution - DTIC.
- Applications of oxetanes in drug discovery and medicinal chemistry - ResearchGate.
- Approach to oxetane and furan nucleosides with an anomeric carbon substituent: Nucleophilic substitution at highly hindered α-bromo-oxetane- and -tetrahydrofuran-carboxylates - Chemistry.
- Oxetane Presentation.pptx - The Dong Group.
- Oxetanes in heterocycle synthesis: recent advances - RSC Publishing.
- s Thietanes and Derivatives thereof in Medicinal Chemistry - Bentham Science Publishers.
- Assessing the stability of the oxetane ring under various chemical conditions - Benchchem.
- The ring opening polymerization of ring strained cyclic ethers - Aston Research Explorer.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications.
- (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Synthesis and properties of 3-nitratomethyl-3-ethyloxetane and its homopolymer.
- Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - MDPI.
- Mechanistic Showdown: 3-Bromo-2-(bromomethyl)propan-1-ol in Oxetane Synthesis and Beyond - Benchchem.
- 3-(Bromomethyl)-3-Methyloxetane 97.0%(GC) - Pure Synth.
- 'Stimulating discovery' leads to strategy to swap oxygen in saturated rings - Chemistry World.
- Recent synthesis of thietanes - PMC - NIH.
- 3-Bromomethyl-3-methyloxetane | CAS 78385-26-9 | SCBT.
- CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
- Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - ResearchGate.
- 3-(Bromomethyl)-3-methyloxetane - Chem-Impex.
- Synthesis of 3-azidomethyl-3-methyloxetane - ResearchGate.
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- Full article: Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis.
- Reactions of Oxetanes - YouTube.
- Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Publishing.
- Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc - ResearchGate.
- A Comparative Guide to 3-Bromo-2-(bromomethyl)propan-1-ol and its Alternatives as Pharmaceutical Precursors - Benchchem.
- What is nucleophilic substitution? - Chemguide.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications.
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-(Bromomethyl)-3-methylthietane 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-(Bromomethyl)-3-methylthietane 1,1-dioxide, a key intermediate in various synthetic pathways, is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. The validation of analytical procedures is a cornerstone of this process, demonstrating that a method is fit for its intended purpose.[1][2] This guide will explore and compare suitable analytical techniques, grounded in the harmonized principles of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[1][2][3][4]
Foundational Principles of Analytical Method Validation
Before delving into specific techniques, it is crucial to understand the core parameters of analytical method validation as stipulated by the ICH.[1][3] These parameters ensure that the chosen method is reliable, reproducible, and provides data of the highest integrity.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[3]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]
The validation process should be guided by an Analytical Target Profile (ATP), which prospectively summarizes the intended purpose and desired performance characteristics of the method.[5]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for the quantification of 3-(Bromomethyl)-3-methylthietane 1,1-dioxide depends on several factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. Given its structure—containing both a sulfone group and a bromomethyl moiety—this compound is amenable to several chromatographic techniques.
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For organosulfur and organohalogen compounds, GC, particularly when coupled with a mass spectrometer (GC-MS), offers excellent separation and identification capabilities.[6][7][8]
dot
Caption: Workflow for the quantification of 3-(Bromomethyl)-3-methylthietane 1,1-dioxide using GC-MS.
Advantages for this Analyte:
-
High Resolution: GC, especially multidimensional GC (GCxGC), can resolve complex mixtures, which is beneficial if the analyte is present with structurally similar impurities.[9]
-
Sensitive and Selective Detectors: Detectors like the electron capture detector (ECD) are highly sensitive to halogenated compounds, while a mass spectrometer provides structural information for definitive identification.[10] Negative chemical ionization (NCI) in MS can be particularly effective for the selective and sensitive ionization of organohalogens.[6][11]
Considerations:
-
Thermal Stability: The analyte must be thermally stable and sufficiently volatile for GC analysis. The sulfone group might require careful optimization of the injector and oven temperatures to prevent degradation.
-
Sample Preparation: A suitable solvent extraction is necessary to isolate the analyte from non-volatile matrix components.
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For organosulfur compounds, HPLC coupled with a mass spectrometer (HPLC-MS) is a common and effective approach.[7][12]
dot
Caption: Workflow for the quantification of 3-(Bromomethyl)-3-methylthietane 1,1-dioxide using HPLC-MS.
Advantages for this Analyte:
-
Versatility: HPLC can handle a wider range of polarities and molecular weights compared to GC. The presence of the sulfone group suggests moderate polarity, which is well-suited for reversed-phase or HILIC separations.[13]
-
No Volatility Requirement: This eliminates concerns about thermal degradation of the analyte during analysis.
-
High-Resolution Mass Spectrometry (HRMS): Coupling HPLC with HRMS allows for accurate mass measurements, aiding in the identification of the analyte and its potential impurities or degradation products.[12][13]
Considerations:
-
Chromatographic Selectivity: Method development will be required to achieve adequate separation from related substances. The choice of column chemistry and mobile phase composition is critical.
-
Ionization Efficiency: The analyte must be ionizable for MS detection. Electrospray ionization (ESI) would be a primary candidate to investigate.
Comparative Performance Data
The following table summarizes hypothetical yet realistic performance data for the two proposed methods, based on typical validation results for similar small molecules in the pharmaceutical industry.
| Validation Parameter | GC-MS | HPLC-MS | ICH Acceptance Criteria (Typical) |
| Specificity | Demonstrated by chromatographic resolution and unique mass spectrum. | Demonstrated by chromatographic resolution and unique mass spectrum. | Peak purity > 99.0% |
| Linearity (r²) | > 0.998 | > 0.999 | r² ≥ 0.995 |
| Range | 1 - 100 µg/mL | 0.5 - 120 µg/mL | Dependent on application |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (RSD) | |||
| - Repeatability | < 1.5% | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 2.0% | < 1.5% | ≤ 2.0% |
| LOD | 0.3 µg/mL | 0.15 µg/mL | Reportable |
| LOQ | 1.0 µg/mL | 0.5 µg/mL | Reportable |
| Robustness | Unaffected by minor changes in flow rate and temperature program. | Unaffected by minor changes in mobile phase composition and column temperature. | No significant impact on results. |
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the validation of a hypothetical HPLC-MS method, which often provides a good balance of sensitivity, selectivity, and applicability for compounds like 3-(Bromomethyl)-3-methylthietane 1,1-dioxide.
Instrumentation:
-
High-Performance Liquid Chromatography system with a quaternary pump, autosampler, and column oven.
-
Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Acquisition Mode: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for quantification, and full scan for specificity.
-
Specificity:
-
Analyze a blank (diluent), a placebo (matrix without analyte), a standard solution of 3-(Bromomethyl)-3-methylthietane 1,1-dioxide, and a sample spiked with known related substances.
-
Demonstrate that there are no interfering peaks at the retention time of the analyte.
-
Perform peak purity analysis using a photodiode array (PDA) detector or by assessing the mass spectrum across the peak.
-
-
Linearity:
-
Prepare a series of at least five concentrations of the analyte spanning the expected range (e.g., 0.5, 1, 10, 50, 100, 120 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the coefficient of determination (r²).
-
-
Accuracy:
-
Prepare samples at three concentration levels (e.g., low, medium, high) by spiking a placebo matrix with known amounts of the analyte.
-
Analyze these samples in triplicate.
-
Calculate the percent recovery at each level.
-
-
Precision:
-
Repeatability: Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements.
-
-
LOD and LOQ:
-
Estimate based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
-
-
Robustness:
-
Systematically vary key method parameters, such as:
-
Mobile phase composition (e.g., ±2% organic)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.02 mL/min)
-
-
Analyze a sample under each condition and assess the impact on the results.
-
Conclusion
Both GC-MS and HPLC-MS are viable techniques for the quantification of 3-(Bromomethyl)-3-methylthietane 1,1-dioxide. The choice between them will depend on the specific requirements of the analysis and the available instrumentation. HPLC-MS is often favored for its versatility and applicability to a broader range of compounds without the need for thermal stability.
Regardless of the chosen method, a thorough validation according to ICH guidelines is mandatory to ensure the generation of reliable and accurate data. This guide provides a framework for comparing these methods and designing a robust validation strategy, ultimately contributing to the development of safe and effective pharmaceutical products.
References
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Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research.[Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.[Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.[Link]
-
Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. LCGC International.[Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.[Link]
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Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. MDPI.[Link]
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Multidimensional Gas Chromatography of Organosulfur Compounds in Coffee and Structure–Odor Analysis of 2-Methyltetrahydrothiophen-3-one. ACS Publications.[Link]
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Validation of Analytical Procedures Q2(R2). ICH.[Link]
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(PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate.[Link]
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.[Link]
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Portable mass spectrometry for the direct analysis and quantification of volatile halogenated hydrocarbons in the gas phase. RSC Publishing.[Link]
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Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry: Insights from Liquid Chromatography and High-Resolution Tandem Mass Spectrometry. ACS Earth and Space Chemistry.[Link]
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Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry.[Link]
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Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography. PubMed.[Link]
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GC/MS identification of organosulphur compounds in environmental samples. PubMed.[Link]
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A simple method for routine measurement of organosulfur compounds in complex liquid and gaseous matrices. ResearchGate.[Link]
-
Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. Universitat de Barcelona.[Link]
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Gas Chromatography-Mass Spectrometry Analysis of Organohalogen Compounds in Remote Bottlenose Dolphin Populations. LCGC International.[Link]
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GC–MS chromatograms of organosulfur compounds of the garlic A. sativum.... ResearchGate.[Link]
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Safety Operating Guide
Personal protective equipment for handling 3-(Bromomethyl)-3-methylthietane 1,1-dioxide
An In-Depth Guide to Personal Protective Equipment for Handling 3-(Bromomethyl)-3-methylthietane 1,1-dioxide
Introduction: Understanding the Compound and the Imperative for Safety
3-(Bromomethyl)-3-methylthietane 1,1-dioxide is a specialized chemical building block utilized in advanced organic synthesis, particularly within pharmaceutical and materials science research.[1][2][3] Its structure combines a stable thietane dioxide core, known for its utility in medicinal chemistry, with a highly reactive bromomethyl group.[2][3] This reactive moiety makes the compound a potent alkylating agent, a class of chemicals that requires stringent safety protocols to prevent exposure.
This guide provides a detailed, step-by-step framework for the safe handling of 3-(Bromomethyl)-3-methylthietane 1,1-dioxide, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, the goal is to move beyond mere compliance and instill a deep understanding of why these specific measures are critical for ensuring researcher safety and experimental integrity.
Hazard Assessment: The Rationale Behind a Cautious Approach
-
The Primary Hazard - The Bromomethyl Group: The C-Br bond in the bromomethyl group is labile, making the compound an effective alkylating agent. Such agents can react with biological nucleophiles, including DNA, which classifies them as potentially mutagenic, carcinogenic, and cytotoxic. Analogous brominated organic compounds are known to be toxic, corrosive, and reactive.[4][5] Safety data for various bromomethyl-containing molecules consistently indicate they are severe skin, eye, and respiratory tract irritants.[6][7][8]
-
Physical Form and Exposure Routes: Assuming the compound is a solid or liquid at room temperature, the primary routes of exposure are:
-
Dermal Contact: Direct skin contact can cause severe irritation or chemical burns.[7] Absorption through the skin is a significant risk.
-
Inhalation: Inhalation of dust particles (if solid) or vapors (if liquid or heated) can cause acute respiratory irritation.[8][9]
-
Ocular Contact: Direct contact with eyes can cause serious, potentially permanent damage.[6][7]
-
Ingestion: Accidental ingestion would likely be harmful.[7]
-
Given this profile, 3-(Bromomethyl)-3-methylthietane 1,1-dioxide must be handled as a hazardous substance, with PPE and engineering controls designed to prevent any direct contact.
The Hierarchy of Controls: PPE as the Final, Essential Barrier
Before detailing specific PPE, it is crucial to recognize its place within the hierarchy of safety controls.
-
Elimination/Substitution: The most effective control, though often not feasible in research.
-
Engineering Controls: These are the first line of physical defense. All handling of this compound must be performed in a certified chemical fume hood to control vapor and particulate exposure.[10]
-
Administrative Controls: These are the standard operating procedures (SOPs), training, and signage that guide safe work practices.
-
Personal Protective Equipment (PPE): The last line of defense, designed to protect the researcher when engineering and administrative controls might fail or are insufficient.
The following PPE recommendations assume all work is being conducted within a functional chemical fume hood.
Essential Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on the compound's high-risk nature as a reactive alkylating agent. This protocol aligns with best practices for handling hazardous drugs and potent chemical reagents.[11][12][13]
Hand Protection: The Imperative of Double Gloving
Due to the corrosive and potentially permeable nature of brominated compounds, a single pair of gloves is insufficient.
-
Requirement: Two pairs of chemotherapy-rated nitrile gloves.[12][14]
-
Procedure:
-
The inner glove should be worn tucked under the cuff of the lab coat or gown.
-
The outer glove should be worn over the cuff, creating a complete seal.
-
-
Causality: This system provides a robust barrier. The outer glove bears the brunt of any immediate contamination. If it is breached, the inner glove provides a secondary layer of protection, allowing the researcher time to withdraw, remove the outer glove safely, and re-glove without breaking containment. Gloves should be changed immediately if contamination is suspected or after a maximum of 2-3 hours of use.[14]
Body Protection: A Barrier Against Spills and Splashes
-
Requirement: A disposable, solid-front, poly-coated gown with long sleeves and tight-fitting knit or elastic cuffs.[11][14] The gown must close in the back.
-
Causality: Standard cotton lab coats are permeable and can absorb chemicals, holding them against the skin. A poly-coated, impermeable gown ensures that any splashes or spills do not reach the user's personal clothing or skin.[13] The back closure and tight cuffs prevent gapping and accidental exposure.
Eye and Face Protection: Shielding from All Angles
-
Requirement: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[15] These must be worn in conjunction with a full-face shield when there is any risk of splashes, such as during solution transfers or reaction quenching.[11][14]
-
Causality: Safety glasses, even with side shields, do not provide an adequate seal against splashes and vapors. Goggles are essential to protect against these hazards. A face shield adds a critical layer of protection for the entire face from splashes that could occur during more dynamic operations.
Respiratory Protection: Use Within Engineering Controls
-
Standard Operations: For routine handling of small quantities (mg to g scale) inside a certified chemical fume hood, specific respiratory protection is typically not required, as the fume hood provides primary respiratory protection.
-
High-Risk Scenarios: In situations where aerosolization is possible outside of a fume hood (e.g., cleaning up a significant spill), a respirator is mandatory. A NIOSH-certified N95 respirator can protect against airborne particles, while a full-facepiece respirator with an organic vapor/acid gas (OV/AG) cartridge offers a higher level of protection against vapors and splashes.[14][16]
Operational and Disposal Plans
Step-by-Step PPE Donning and Doffing Sequence
Properly putting on and removing PPE is as critical as its selection to prevent cross-contamination.
Donning (Putting On):
-
Don inner pair of gloves.
-
Don disposable gown, ensuring complete back closure and that cuffs are over the inner gloves.
-
Don outer pair of gloves, ensuring they go over the gown cuffs.
-
Don chemical splash goggles.
-
Don face shield (if required for the procedure).
Doffing (Taking Off):
-
Remove the outer, most contaminated layer first: the outer pair of gloves.
-
Remove face shield and goggles.
-
Remove the gown by rolling it down and away from the body, turning it inside out.
-
Remove the inner pair of gloves, ensuring not to touch the outside of the gloves with bare skin.
-
Wash hands thoroughly with soap and water.
Spill Management Plan
Immediate and correct action is critical in the event of a spill.[4]
-
Alert Personnel: Immediately notify others in the lab.
-
Isolate the Area: Secure the area of the spill.
-
Assess PPE: Ensure you are wearing the appropriate spill-response PPE (double gloves, impermeable gown, goggles, face shield, and respirator if outside a fume hood).
-
Neutralize (for small spills): For small spills, a solution of sodium thiosulfate can be used to neutralize the reactive bromine compound before absorption.[4][17]
-
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow).
-
Collect: Carefully collect the absorbed material and contaminated items using non-sparking tools.[4]
-
Package and Label: Place all waste into a heavy-duty, sealable plastic bag or container. Label it clearly as "Halogenated Organic Hazardous Waste."[4]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal Plan
All materials that come into contact with 3-(Bromomethyl)-3-methylthietane 1,1-dioxide are considered hazardous waste.
-
Solid Waste: Contaminated gloves, gowns, weigh paper, absorbent pads, and empty containers must be collected in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[4]
-
Aqueous Waste: Any aqueous solutions containing the compound must be collected as hazardous waste. Do not pour down the drain.[4]
-
Organic Waste: Solutions in organic solvents should be collected in a dedicated "Halogenated Organic Waste" container, kept separate from non-halogenated waste streams.[17]
Summary and Visual Guides
Table 1: PPE Requirements by Laboratory Task
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Handling Sealed Containers | Single pair of nitrile gloves | Standard lab coat | Safety glasses | Not required |
| Weighing/Preparing Solutions (in Fume Hood) | Double chemotherapy-rated nitrile gloves | Impermeable, back-closing gown | Chemical splash goggles | Not required (within fume hood) |
| Active Reaction/Heating (in Fume Hood) | Double chemotherapy-rated nitrile gloves | Impermeable, back-closing gown | Goggles and full face shield | Not required (within fume hood) |
| Spill Cleanup | Double heavy-duty nitrile gloves | Impermeable gown or chemical suit | Goggles and full face shield | Required (N95 or cartridge respirator) |
Diagram 1: PPE Selection Workflow
This diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
References
-
Benchchem. Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
-
Sigma-Aldrich Inc. (2025, November 7). SAFETY DATA SHEET.
-
ResearchGate. (2025, August 6). 3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction of Their Pharmacokinetic and Toxicological Properties.
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Chem-Impex. Thietane 1,1-dioxide.
-
TCI Chemicals. (2025, April 3). SAFETY DATA SHEET.
-
Airgas. (2025, April 22). SAFETY DATA SHEET.
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HALYARD. GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS.
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PMC. Safe handling of hazardous drugs.
-
Science Forum For Lab Technicians. (2008, October 22). Bromine water - disposal.
-
3M. Respiratory Protection Guidance for Hazardous Drug Handling.
-
Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
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POGO. (2021, November 3). Personal Protective Equipment.
-
TCI Chemicals. (2023, April 3). SAFETY DATA SHEET.
-
GERPAC. Personal protective equipment for preparing toxic drugs.
-
ChemicalBook. (2026, January 17). Thietane-1,1-dioxide - Safety Data Sheet.
-
Reddit. (2017, September 16). Safely handling a liter of Bromine?
-
US EPA. (2024, August 28). Other Disposal Guidance.
-
Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
-
Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
-
Enamine. Thietane Dioxide.
-
ChemRxiv. Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
